molecular formula C20H21N3O2 B12496970 N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide

N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide

Cat. No.: B12496970
M. Wt: 335.4 g/mol
InChI Key: NEYFKMFUAPMWLN-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound highly reactive and versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance:

Industrial Production Methods

Industrial production methods for cyanoacetamides often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide involves its interaction with various molecular targets and pathways. The cyano and acetamide groups enable the compound to participate in multiple biochemical reactions, leading to the formation of bioactive heterocyclic compounds. These compounds can interact with enzymes, receptors, and other biomolecules, thereby exerting their biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamides and heterocyclic derivatives, such as:

Uniqueness

N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methoxyphenyl group and the tetrahydrocyclohepta[b]pyridin ring system distinguishes it from other cyanoacetamides and enhances its potential as a versatile precursor in organic synthesis .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide

InChI

InChI=1S/C20H21N3O2/c1-13(24)22-20-16(12-21)19(15-9-6-7-11-18(15)25-2)14-8-4-3-5-10-17(14)23-20/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,22,23,24)

InChI Key

NEYFKMFUAPMWLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(CCCCC2)C(=C1C#N)C3=CC=CC=C3OC

Origin of Product

United States

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